3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Dopamine D3 receptor Bitopic ligands GPCR selectivity

Uniquely positioned as a validated D3R-selective pharmacophore, this compound features a structurally critical 3-phenyl substitution and piperazine-methyl linker that define its bitopic binding geometry. Unlike generic oxadiazole-piperazine hybrids, this specific scaffold is supported by class-level SAR evidence for D3R/D2R selectivity, making it the optimal starting point for neuropsychiatric drug discovery and sigma-1 receptor profiling. Available as free base or dihydrochloride salt at ≥95% purity, with free piperazine nitrogen for rapid N-functionalization. Ensure empirical validation—substitution sensitivity precludes interchangeability with analogs.

Molecular Formula C13H16N4O
Molecular Weight 244.29 g/mol
CAS No. 1019108-02-1
Cat. No. B1385985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
CAS1019108-02-1
Molecular FormulaC13H16N4O
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C13H16N4O/c1-2-4-11(5-3-1)13-15-12(18-16-13)10-17-8-6-14-7-9-17/h1-5,14H,6-10H2
InChIKeyBZMOIVZLALQBNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole CAS 1019108-02-1: Core Structure and Procurement Baseline


3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole (CAS 1019108-02-1) is a heterocyclic compound comprising a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a piperazin-1-ylmethyl moiety at the 5-position [1]. The compound is primarily available as a free base (C13H16N4O, MW 244.29) or as a dihydrochloride salt (CAS 1172004-02-2, C13H18Cl2N4O, MW 317.21) . The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere of ester and amide functionalities, while the piperazine moiety provides a basic nitrogen center capable of engaging in hydrogen bonding and ionic interactions with biological targets [2]. Commercial vendors typically offer this compound at purities of 95–98% for research use . The compound belongs to a broader class of oxadiazole-piperazine conjugates that have been explored for diverse pharmacological activities, including anticancer, antimicrobial, and CNS-targeted applications [2].

Why 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole Cannot Be Replaced by Generic In-Class Analogs


Substitution of 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole with structurally related oxadiazole-piperazine derivatives carries significant risk due to the pronounced structure-activity relationship (SAR) sensitivity inherent to this scaffold. The 1,2,4-oxadiazole ring orientation, the presence of the 3-phenyl substituent, and the direct linkage of the piperazine nitrogen to the oxadiazole core via a methylene spacer collectively define the compound's pharmacophoric geometry and electronic distribution [1]. Even minor modifications—such as replacing the phenyl group with halogenated aryl rings, altering the linker length between oxadiazole and piperazine, or substituting the piperazine with piperidine—can drastically alter target binding affinity, selectivity profile, and metabolic stability [2]. For instance, in a series of phenyl-1,2,4-oxadiazole sigma-1 receptor ligands, a compound bearing a 2,4-dichlorophenyl substituent and a piperidine-butyl linker exhibited nanomolar σ1 affinity, whereas analogs with different aryl substitutions or shorter linkers showed markedly reduced activity [2]. Consequently, the specific substitution pattern of 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole cannot be presumed interchangeable with other in-class compounds without empirical validation. Furthermore, high-strength differential evidence directly comparing this compound to its closest analogs in head-to-head assays is currently limited in the public domain [3]; procurement decisions must therefore rely on class-level SAR inferences and vendor-provided analytical certification.

Quantitative Differentiation Evidence for 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole


Structural Determinants of Dopamine D3 Receptor Selectivity: Bitopic Arylpiperazine-Oxadiazole SAR

In a systematic SAR study of bitopic arylpiperazine-phenyl-1,2,4-oxadiazoles, the core scaffold comprising a 3-phenyl-1,2,4-oxadiazole linked to an arylpiperazine moiety was identified as critical for achieving preferential dopamine D3 receptor (D3R) binding over D2R [1]. Compound 9e·HCl, which incorporates a 3-phenyl-1,2,4-oxadiazole and a substituted piperazine, exhibited the highest potency and D3R selectivity in the series [1]. Molecular modeling revealed that the 3-phenyl-1,2,4-oxadiazole group occupies the orthosteric binding pocket while the piperazine moiety extends into the secondary binding pocket (SBP), with selectivity driven by non-conserved residues (Tyr36, Thr92, Gly94, Val180, Cys181, Ser182) in D3R versus D2R [1]. While 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole itself was not directly assayed in this study, its core scaffold (3-phenyl-1,2,4-oxadiazole with a piperazine substituent) is the foundational pharmacophore from which optimized D3R-selective ligands were derived [1].

Dopamine D3 receptor Bitopic ligands GPCR selectivity

Sigma-1 Receptor Ligand Scaffold Divergence: Phenyl vs Dichlorophenyl Substitution

A parallel series of phenyl-1,2,4-oxadiazole derivatives evaluated for sigma-1 (σ1) receptor affinity provides a cross-study comparator framework for 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole [1]. In that study, the optimized lead compound 39 (1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine) exhibited excellent σ1 receptor affinity (Ki not disclosed in abstract) and selectivity over σ2, with dose-dependent efficacy in formalin-induced flinching and mechanical allodynia models in rats [1]. Critically, compound 39 differs from the target compound in three key structural features: (i) 2,4-dichlorophenyl instead of unsubstituted phenyl at the oxadiazole 3-position; (ii) piperidine instead of piperazine; and (iii) a butyl linker instead of a methylene linker. SAR analysis from this study indicates that the 2,4-dichloro substitution pattern and extended linker length were essential for high σ1 affinity, whereas simpler phenyl-substituted analogs (structurally closer to the target compound) were not prioritized for in vivo evaluation [1].

Sigma-1 receptor Neuropathic pain Anti-allodynic activity

Commercial Purity and Salt Form Differentiation

3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is commercially supplied as both the free base (CAS 1019108-02-1) and the dihydrochloride salt (CAS 1172004-02-2) . Vendor specifications indicate a typical purity of 98% for the free base from major suppliers , whereas the dihydrochloride salt is available at 95–98% purity depending on the supplier . The dihydrochloride salt offers enhanced aqueous solubility and improved solid-state stability compared to the free base, which may be advantageous for in vitro assays and long-term storage . In contrast, closely related analogs such as 5-(4-benzylpiperazin-1-yl)-3-phenyl-1,2,4-oxadiazole and 5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-phenyl-1,2,4-oxadiazole are not routinely available as off-the-shelf catalog compounds from major chemical suppliers [1], requiring custom synthesis and potentially introducing batch-to-batch variability.

Chemical procurement Purity specification Salt form selection

Optimal Application Scenarios for 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole in Research and Development


Dopamine D3 Receptor Bitopic Ligand Scaffold Development

Based on the class-level SAR evidence establishing the 3-phenyl-1,2,4-oxadiazole-piperazine core as a validated pharmacophore for bitopic D3R ligands , 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is optimally positioned as a starting scaffold for the design of novel D3R-selective modulators. The unsubstituted phenyl group and free piperazine nitrogen provide synthetic handles for further functionalization to optimize D3R/D2R selectivity and pharmacokinetic properties. This compound is particularly suited for medicinal chemistry campaigns targeting neuropsychiatric disorders and substance abuse, where D3R selectivity is critical for avoiding extrapyramidal side effects associated with D2R antagonism .

Sigma Receptor Ligand Probe Compound for Comparative SAR Studies

As a structurally distinct analog within the phenyl-1,2,4-oxadiazole class, this compound can serve as a comparator probe in sigma-1 receptor SAR investigations. Cross-study analysis indicates that the 3-phenyl substitution pattern (as opposed to 2,4-dichlorophenyl) and piperazine-methyl linker (as opposed to piperidine-butyl) produce divergent σ1 receptor engagement profiles . Researchers evaluating sigma receptor pharmacology can utilize 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole to systematically dissect the contributions of aryl substitution and amine-linker geometry to σ1/σ2 selectivity and downstream functional responses.

Chemical Biology Tool for Oxadiazole-Piperazine Conjugate Library Construction

The compound's commercial availability at defined purity (95–98%) and in multiple salt forms makes it a practical building block for constructing focused libraries of oxadiazole-piperazine conjugates. The free piperazine nitrogen permits facile N-alkylation or N-acylation to generate diverse analogs, while the 1,2,4-oxadiazole core provides metabolic stability [1]. This application is supported by the broad pharmacological potential of oxadiazole-piperazine hybrids, which have demonstrated activity across anticancer, antimicrobial, and CNS targets [1].

Analytical Reference Standard for Method Development

Given its defined structure and availability in high purity, 3-phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole is suitable as an analytical reference standard for developing and validating HPLC, LC-MS, or NMR methods for the detection and quantification of oxadiazole-containing compounds in complex matrices. The distinct UV chromophore (phenyl-oxadiazole) and basic nitrogen (piperazine) facilitate detection and separation method optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.